molecular formula C10H7Cl2NO B11996053 3,6-Dichloro-2-methyl-4-quinolinol CAS No. 31403-67-5

3,6-Dichloro-2-methyl-4-quinolinol

Cat. No.: B11996053
CAS No.: 31403-67-5
M. Wt: 228.07 g/mol
InChI Key: NOKYOUVZDYQGJG-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methyl-4-quinolinol is a chemical compound with the molecular formula C10H7Cl2NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound is characterized by the presence of two chlorine atoms at positions 3 and 6, a methyl group at position 2, and a hydroxyl group at position 4 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-methyl-4-quinolinol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with acetic anhydride and subsequent cyclization with phosphorus oxychloride can yield the desired compound . Another method involves the use of Friedländer synthesis, where 2-aminobenzophenone derivatives react with aldehydes or ketones in the presence of acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dichloro-2-methyl-4-quinolinol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-2-methyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

31403-67-5

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

3,6-dichloro-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7Cl2NO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14)

InChI Key

NOKYOUVZDYQGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)Cl

Origin of Product

United States

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